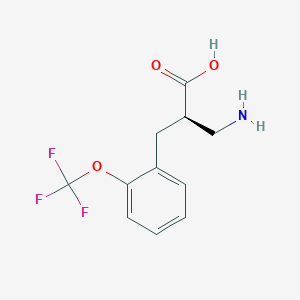![molecular formula C7H5BrN2O B12959784 7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
7-Bromopyrazolo[1,5-a]pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromopyrazolo[1,5-a]pyridin-2(1H)-one: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with brominated pyrazole derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and ligands such as triphenylphosphine in solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
Chemistry: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors, making it a candidate for therapeutic applications in diseases such as cancer and neurological disorders .
Industry: The compound’s reactivity and structural properties make it useful in the development of materials with specific electronic or optical properties. It can be incorporated into polymers or used as a precursor for advanced materials .
Mécanisme D'action
The mechanism of action of 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 3-bromo-1H-pyrazolo[4,3-b]pyridine
- 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
Comparison: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyrazolo[1,5-a]pyridine core. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
7-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-1-2-5-4-7(11)9-10(5)6/h1-4H,(H,9,11) |
Clé InChI |
QJLQRHADINUGTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=O)NN2C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)

![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)


![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
